molecular formula C9H10N2O B1499712 4-(2-Amino-1-hydroxyethyl)benzonitrile CAS No. 92521-19-2

4-(2-Amino-1-hydroxyethyl)benzonitrile

Cat. No. B1499712
CAS RN: 92521-19-2
M. Wt: 162.19 g/mol
InChI Key: IAHPFKGGAWAPLY-UHFFFAOYSA-N
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Description

“4-(2-Amino-1-hydroxyethyl)benzonitrile” is a chemical compound with the molecular formula C9H10N2O . It is also known by its IUPAC name, 4-(2-amino-1-hydroxyethyl)benzonitrile .


Synthesis Analysis

The synthesis of benzonitriles, including “4-(2-Amino-1-hydroxyethyl)benzonitrile”, can be achieved through various methods. One such method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach is the green synthesis of benzonitrile using ionic liquid as the recycling agent . This method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “4-(2-Amino-1-hydroxyethyl)benzonitrile” can be represented by the InChI string: InChI=1S/C9H10N2O . The molecular weight of this compound is 162.19 .

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Hydroxyethyl)benzonitrile”, indicates that it may cause skin irritation and may be harmful if swallowed or inhaled . It is advised to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

The green synthesis of benzonitrile using ionic liquid as the recycling agent presents a novel and eco-friendly approach to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles . This method simplifies the separation process and eliminates the need for metal salt catalysts . It also allows for the ionic liquid to be easily recovered by phase separation and recycled directly after the reaction .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHPFKGGAWAPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669312
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-1-hydroxyethyl)benzonitrile

CAS RN

92521-19-2
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92521-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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